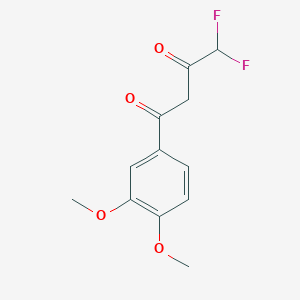
Sodium;acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;acetate, also known as acetic acid-2-14C sodium salt, is a radiolabeled compound where the carbon-2 position of the acetate molecule is labeled with the radioactive isotope carbon-14. This compound is widely used in biochemical research to trace metabolic pathways and study the kinetics of biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Sodium;acetate can be synthesized by reacting acetic acid-2-14C with sodium hydroxide. The reaction is straightforward and involves the neutralization of the acid with the base to form the sodium salt:
CH3COOH-2-14C+NaOH→CH3COONa-2-14C+H2O
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of radioactive materials and ensuring that the final product is free from contaminants. The reaction is typically carried out in a controlled environment to prevent any loss of the radioactive isotope.
化学反応の分析
Types of Reactions
Sodium;acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to ethanol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Sodium acetate can react with alkyl halides in the presence of a base to form esters.
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Ethanol (CH3CH2OH).
Substitution: Esters such as ethyl acetate (CH3COOCH2CH3).
科学的研究の応用
Sodium;acetate is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation of acetate into various biomolecules.
Medicine: Used in diagnostic imaging and to study metabolic disorders.
Industry: Applied in the production of radiolabeled compounds for research and development.
作用機序
The mechanism by which Sodium;acetate exerts its effects is primarily through its incorporation into metabolic pathways. The radioactive carbon-14 isotope allows researchers to track the movement and transformation of the acetate molecule within biological systems. This helps in understanding the metabolic fate of acetate and its role in various biochemical processes.
類似化合物との比較
Similar Compounds
- Sodium formate (HCOONa)
- Sodium propionate (CH3CH2COONa)
- Potassium acetate (CH3COOK)
- Calcium acetate (Ca(CH3COO)2)
Uniqueness
Sodium;acetate is unique due to its radiolabeled carbon-14 isotope, which makes it an invaluable tool for tracing and studying metabolic pathways. Unlike its non-radioactive counterparts, this compound provides a means to visualize and quantify biochemical processes in real-time.
特性
分子式 |
C2H3NaO2 |
|---|---|
分子量 |
84.026 g/mol |
IUPAC名 |
sodium;acetate |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+2; |
InChIキー |
VMHLLURERBWHNL-DEQYMQKBSA-M |
SMILES |
CC(=O)[O-].[Na+] |
異性体SMILES |
[14CH3]C(=O)[O-].[Na+] |
正規SMILES |
CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(3-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B1644702.png)

![6-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid](/img/structure/B1644716.png)

![4-Amino-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1644718.png)





![2-[4-(2-Amino-ethyl)-phenyl]-acetamidine](/img/structure/B1644735.png)
